molecular formula C19H21NO4 B2944619 Ethyl 4-(4-propoxybenzamido)benzoate CAS No. 461395-39-1

Ethyl 4-(4-propoxybenzamido)benzoate

Cat. No.: B2944619
CAS No.: 461395-39-1
M. Wt: 327.38
InChI Key: NKDOWSWPRSQQLR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-propoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and a propoxybenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-propoxybenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-(4-propoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of integrated batch reactive distillation columns can optimize the synthesis by improving the conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-propoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(4-propoxybenzamido)benzoic acid.

    Reduction: 4-(4-propoxybenzamido)benzyl alcohol.

    Substitution: 4-(4-propoxybenzamido)-2-bromobenzoate.

Scientific Research Applications

Ethyl 4-(4-propoxybenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-propoxybenzamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on sodium ion channels in nerve cells, blocking the conduction of nerve impulses and providing local anesthesia. The compound’s structure allows it to bind to the sodium ion channel, reducing the passage of sodium ions and thereby inhibiting nerve signal transmission .

Comparison with Similar Compounds

Ethyl 4-(4-propoxybenzamido)benzoate can be compared with other benzoate derivatives such as:

The uniqueness of this compound lies in its propoxy group, which can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[(4-propoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDOWSWPRSQQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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